molecular formula C20H18N6OS B11270687 N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

Cat. No.: B11270687
M. Wt: 390.5 g/mol
InChI Key: PEYUQZTYEFORQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. The unique structure of this compound, which includes a triazole ring, a thiadiazole ring, and a benzamide moiety, contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 3-ethylphenyl azide can react with an alkyne derivative to form the triazole ring.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a thiosemicarbazide derivative with a suitable electrophile, such as a carboxylic acid derivative, under acidic conditions.

    Coupling of the Triazole and Thiadiazole Rings: The triazole and thiadiazole rings can be coupled together using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a base like triethylamine.

    Formation of the Benzamide Moiety: The final step involves the reaction of the coupled intermediate with benzoyl chloride to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit antimicrobial, anticancer, and anti-inflammatory properties.

    Chemical Biology: The compound can be used as a probe to study biological processes and pathways, particularly those involving triazole and thiadiazole moieties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The triazole and thiadiazole rings may also contribute to the compound’s ability to form stable complexes with metal ions, further influencing its biological activity.

Comparison with Similar Compounds

N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide can be compared with other similar compounds, such as:

    N-{3-[1-(3-phenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide: Similar structure but lacks the ethyl group on the phenyl ring.

    N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}acetamide: Similar structure but with an acetamide moiety instead of a benzamide moiety.

    N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}methanamide: Similar structure but with a methanamide moiety instead of a benzamide moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H18N6OS

Molecular Weight

390.5 g/mol

IUPAC Name

N-[3-[1-(3-ethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C20H18N6OS/c1-3-14-8-7-11-16(12-14)26-13(2)17(23-25-26)18-21-20(28-24-18)22-19(27)15-9-5-4-6-10-15/h4-12H,3H2,1-2H3,(H,21,22,24,27)

InChI Key

PEYUQZTYEFORQI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.